molecular formula C15H20N6O2 B2881797 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 1014031-83-4

8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2881797
CAS No.: 1014031-83-4
M. Wt: 316.365
InChI Key: NMDGIRPYVICKOC-UHFFFAOYSA-N
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Description

8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione: is a synthetic organic compound belonging to the class of purine derivatives This compound is characterized by the presence of a pyrazolyl group attached to the purine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolyl Intermediate: The initial step involves the synthesis of the 3,5-diethylpyrazole intermediate. This can be achieved through the reaction of ethylhydrazine with 1,3-diketones under acidic conditions.

    Attachment to the Purine Ring: The pyrazolyl intermediate is then coupled with a purine derivative, such as 7-ethyl-3-methylxanthine, through a nucleophilic substitution reaction. This step often requires the use of a strong base like sodium hydride (NaH) to deprotonate the purine, facilitating the nucleophilic attack on the pyrazolyl group.

    Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

    Substitution: The pyrazolyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazolyl derivatives, while reduction can produce dihydropurine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its purine core is similar to that of many biologically active compounds, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The pyrazolyl group can modulate the biological activity of the purine core, leading to compounds with potential anti-inflammatory, antiviral, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The purine core can interact with enzymes or receptors, modulating their activity. The pyrazolyl group can enhance binding affinity or selectivity, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Similar purine core but different substituents.

    Theophylline (1,3-Dimethylxanthine): Another purine derivative with therapeutic applications.

    Allopurinol (1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): A pyrazolyl-purine derivative used in the treatment of gout.

Uniqueness

8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione is unique due to the specific combination of the pyrazolyl and purine moieties. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other purine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-5-9-8-10(6-2)21(18-9)14-16-12-11(20(14)7-3)13(22)17-15(23)19(12)4/h8H,5-7H2,1-4H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDGIRPYVICKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)NC(=O)N3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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